molecular formula C10H14N2O4S B2395648 N-tert-Butyl 4-Nitrophenylsulfonamide CAS No. 49690-09-7

N-tert-Butyl 4-Nitrophenylsulfonamide

Cat. No. B2395648
CAS RN: 49690-09-7
M. Wt: 258.29
InChI Key: YVSUQTZCHSBFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-tert-Butyl 4-Nitrophenylsulfonamide” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .


Synthesis Analysis

The synthesis of “N-tert-Butyl 4-Nitrophenylsulfonamide” involves the reaction of tert-butylamine with 4-nitrobenzenesulfonyl chloride in tetrahydrofuran (THF) at 0 °C . The resulting mixture is stirred for 24 hours at room temperature .


Molecular Structure Analysis

The molecular formula of “N-tert-Butyl 4-Nitrophenylsulfonamide” is C10H14N2O4S . Its InChI code is 1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3 .


Physical And Chemical Properties Analysis

“N-tert-Butyl 4-Nitrophenylsulfonamide” is a solid at room temperature . Its molecular weight is 258.29 g/mol . The compound has a high GI absorption and is not BBB permeant . It is soluble in water with a solubility of 0.277 mg/ml .

Scientific Research Applications

  • Organophotoredox Catalysis
    • Field : Organic Chemistry
    • Application : This compound is used in the E-selective synthesis of nitroolefins .
    • Method : The process employs DDQ as the organophotoredox catalyst in combination with tert-BuONO (TBN) as a nitrating agent under visible-light irradiation . This green transition metal-free approach utilizes aerial oxygen as the terminal oxidant and occurs at room temperature .
    • Results : Following the established protocol, 41 different olefines containing broad diversity of substituents were nitrated in good to excellent yields .
  • Synthesis of Sulfonimidates

    • Field : Organic & Biomolecular Chemistry
    • Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
    • Method : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents . Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur centre, with four different groups attached .
    • Results : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . They have also been used in the synthesis of poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
  • Synthesis of N-Heterocycles via Sulfinimines

    • Field : RSC Advances
    • Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
    • Method : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
    • Results : The present review attempts to provide an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines and covers literature from 2010–2020 .
  • Synthesis of Sulfonimidoyl Chlorides

    • Field : Organic Chemistry
    • Application : Sulfonimidoyl chlorides are used in the synthesis of sulfonimidates .
    • Method : The synthesis of sulfonimidoyl chlorides involves the oxidation of sulfinamides using either chlorine/N-chlorobenzotriazole, or tert-butyl hypochlorite as the oxidant . Reacting sulfonimidoyl chlorides with either sodium alkoxides or sodium hydride-alcohol affords sulfonimidates .
    • Results : Sulfonimidoyl chlorides have been used to access sulfonimidates, which have found uses as alkyl transfer reagents to acids, alcohols and phenols .
  • Synthesis of N-Heterocycles via Sulfinimines

    • Field : RSC Advances
    • Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
    • Method : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
    • Results : The present review attempts to provide an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines and covers literature from 2010–2020 .

Safety And Hazards

“N-tert-Butyl 4-Nitrophenylsulfonamide” is classified as a warning substance . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-tert-butyl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSUQTZCHSBFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl 4-Nitrophenylsulfonamide

Synthesis routes and methods

Procedure details

To a solution of tert-butylamine (0.47 L, 6.4 mol) in THF (0.55 L) is slowly added, at 0° C., a solution of 4-nitrobenzenesulfonyl chloride (50 g, 0.23 mol) in THF (0.55 L) and the resulting mixture is stirred for 24 h at room temperature. The solvent is removed and the residue is taken up in a CHCl3/0.5 N HCl mixture, the layers are separated and the aqueous phase is extracted with CHCl3. The combined organic extracts are washed with H2O and brine and dried over MgSO4. The solvent is removed, yielding 56.3 g of a yellowish solid which is directly used in the next reaction (yield: 97%).
Quantity
0.47 L
Type
reactant
Reaction Step One
Name
Quantity
0.55 L
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
0.55 L
Type
solvent
Reaction Step Two
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.